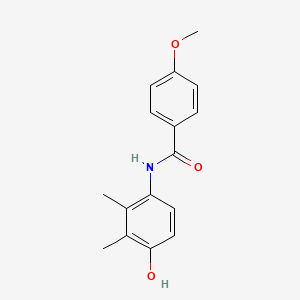

![molecular formula C14H16N4O3 B5510952 8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)

8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the interaction of different chemical reagents and intermediates. For instance, compounds within this class have been synthesized through the reaction of acylpyruvic acids methyl esters with aromatic or heterocyclic aldehydes and aminotetrazole monohydrate, reflecting a common pathway for the synthesis of similar compounds (Gein et al., 2009). Additionally, specific substitutions at various positions on the pyrazolo[1,5-a]pyrimidine structure can lead to significant changes in biological activity, indicating the importance of the synthetic approach and the structure-activity relationship (Auzzi et al., 1983).

Scientific Research Applications

Synthesis and Phosphodiesterase Inhibition

The compound's synthesis and its role as a specific inhibitor of cyclic GMP phosphodiesterase, particularly type V, have been explored. Its enzymatic and cellular activity, along with oral antihypertensive activity, highlights its therapeutic potential. The structural necessity of a n-propoxy group at the 2-position for activity and the possibility of various substitutions at the 5-position suggest versatility in its pharmacological applications (Dumaitre & Dodic, 1996).

Antitumor and Antimicrobial Applications

The compound's framework serves as a building block for synthesizing novel N-arylpyrazole-containing enaminones with significant antitumor and antimicrobial activities. This underscores its potential in developing treatments for various cancers and infectious diseases (Riyadh, 2011).

Antimicrobial Agent Synthesis

Through one-flask syntheses, derivatives of the compound have shown promise as antimicrobial agents. This highlights its potential in contributing to the development of new antimicrobial therapies, addressing the growing concern of antibiotic resistance (Al-Ahmadi, 1997).

Chemical Synthesis and Mechanistic Insights

Pyrazolo[1,5-a]pyrimidin-7-ones Synthesis

The compound's role in the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones through pyrolysis of 1-(pyrazol-5-yl)-1,2,3-triazoles offers insights into novel synthetic routes and mechanisms. This expands the chemical repertoire for synthesizing related compounds with potential biological activities (Clarke, Mares, & McNab, 1997).

PDE1 Inhibition for Cognitive Impairment Treatment

The compound serves as a scaffold for designing PDE1 inhibitors with potential applications in treating cognitive deficits associated with neuropsychiatric and neurodegenerative diseases. This opens avenues for developing novel therapies targeting cognitive impairments (Li et al., 2016).

Future Directions

properties

IUPAC Name |

8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-10-8-12(18-11(16-10)2-5-15-18)17-6-3-14(4-7-17)9-20-13(19)21-14/h2,5,8H,3-4,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZAZJQNUNQSRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=NN2C(=C1)N3CCC4(CC3)COC(=O)O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5510885.png)

![1-[(dimethylamino)sulfonyl]-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-3-piperidinecarboxamide](/img/structure/B5510900.png)

![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5510908.png)

![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5510919.png)

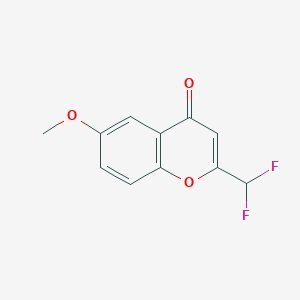

![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate](/img/structure/B5510925.png)

![5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5510931.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)

![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5510959.png)

![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)

![1-[(4-chlorobenzyl)sulfonyl]azepane](/img/structure/B5510973.png)

![3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5510984.png)